5-Methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol
Description
5-Methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol is a pyrimidine-phenol hybrid compound characterized by a central pyrimidine ring linked to a phenolic moiety via a methoxyphenoxy substituent. Its structure combines aromatic systems with ether and hydroxyl groups, making it a candidate for diverse biological applications, including enzyme inhibition or receptor modulation. This article compares its structural, physicochemical, and biological properties with closely related analogs, leveraging data from synthetic, crystallographic, and bioactivity studies.
Properties
IUPAC Name |
5-methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-22-12-4-3-5-14(8-12)24-17-10-19-11-20-18(17)15-7-6-13(23-2)9-16(15)21/h3-11,21H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOJOFAQHWGARZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CN=CN=C2C3=C(C=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol typically involves multiple steps, starting with the preparation of the pyrimidine core. The process often includes:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Coupling Reactions: The final step involves coupling the pyrimidine core with a phenol derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce the corresponding alcohols.
Scientific Research Applications
5-Methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or activator. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs differ in substituent positions, electronic groups, and ring systems (Table 1).
Table 1. Structural Features of Analogs
*Estimated based on analogs.
Key Observations :
Physicochemical Properties
Table 2. Comparative Physicochemical Data
*Estimated using XLogP3 or analogous methods.
Key Observations :
- Lipophilicity : Chlorinated (CAS 898923-44-9) and fluorinated (CAS 850230-09-0) analogs have higher logP values, favoring membrane permeability but risking solubility issues .
- Hydrogen Bonding: Amino-containing analogs (e.g., CAS 850230-09-0) show increased HBD/HBA counts, enhancing interactions with polar targets like kinases or enzymes .
Biological Activity
5-Methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its structure suggests possible interactions with various biological targets, including enzymes and receptors involved in disease pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.35 g/mol. The compound features a pyrimidine ring substituted with methoxy and phenoxy groups, which may enhance its lipophilicity and bioavailability.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, a study evaluating pyrimidine derivatives demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (μM) | Cell Line Tested | Mechanism of Action |
|---|---|---|---|
| Compound A | 12.5 | MCF-7 (Breast Cancer) | Apoptosis induction |
| Compound B | 15.0 | HeLa (Cervical Cancer) | Inhibition of DNA synthesis |
| 5-Methoxy... | TBD | TBD | TBD |
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory effects of this compound. Similar phenolic compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Case Study: COX Inhibition
In a study assessing the COX-inhibitory activity of various phenolic compounds, it was found that compounds with methoxy substitutions significantly inhibited COX-2 activity, suggesting that this compound may have similar effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer and inflammation.
- Receptor Modulation : It could modulate the activity of receptors associated with cellular signaling pathways, impacting processes such as apoptosis and proliferation.
- Antioxidant Properties : The presence of methoxy groups may confer antioxidant properties, reducing oxidative stress in cells.
Q & A
Q. What are the key synthetic pathways for 5-Methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol, and how are reaction conditions optimized?
The synthesis of this compound typically involves multi-step routes. For example:
- Step 1 : Coupling a pyrimidine core with a methoxyphenoxy group via nucleophilic aromatic substitution, requiring catalysts like Pd(II) acetate and bases such as NaHCO₃ under reflux conditions .
- Step 2 : Introducing the phenol moiety through etherification or hydroxylation, optimized by adjusting solvents (e.g., dimethyl sulfoxide) and temperatures (80–100°C) to enhance yield and purity .
- Key variables : Catalyst loading, solvent polarity, and reaction time are systematically tested using design-of-experiments (DoE) approaches to minimize side products .
Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?
- X-ray crystallography : Resolves 3D conformation and intermolecular interactions, critical for confirming substituent positions (e.g., methoxy groups) .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and coupling patterns, while 2D techniques (COSY, HSQC) map connectivity between aromatic rings and side chains .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, comparing IC₅₀ values to reference drugs .
- Enzyme inhibition : Test interactions with kinases or proteases via fluorescence-based assays, focusing on structural analogs with pyrimidine cores .
- Solubility and stability : Evaluate in PBS and simulated gastric fluid to guide formulation studies .
Advanced Research Questions
Q. How do substituents like methoxy groups influence reactivity and bioactivity in pyrimidine derivatives?
- Electronic effects : Methoxy groups act as electron donors, altering aromatic ring reactivity in electrophilic substitutions. Computational studies (DFT) reveal their impact on charge distribution and binding affinity to biological targets .
- Bioactivity modulation : Trifluoromethyl or chloro substituents (e.g., in analogs like 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]phenol) enhance lipophilicity and target selectivity, as shown in comparative SAR studies .
Q. How can conflicting data in biological assays (e.g., cytotoxicity vs. non-toxicity) be resolved?
- Dose-response validation : Replicate assays across multiple cell lines and use statistical tools (e.g., ANOVA) to identify outliers .
- Metabolic interference : Test for compound stability under assay conditions (e.g., serum proteins, pH changes) via HPLC monitoring .
- Off-target profiling : Employ proteome-wide screening (e.g., affinity chromatography) to detect unintended interactions .
Q. What computational methods predict interactions between this compound and biological targets?
- Molecular docking : Simulate binding to kinase domains (e.g., EGFR) using software like AutoDock Vina, prioritizing poses with hydrogen bonds to methoxy or phenol groups .
- MD simulations : Assess binding stability over 100 ns trajectories, analyzing RMSD and free-energy landscapes (MM/PBSA) .
- QSAR modeling : Train models on pyrimidine derivatives to correlate substituent properties (e.g., logP, polar surface area) with activity .
Q. What is known about the environmental stability and degradation pathways of this compound?
- Photodegradation : Expose to UV light (λ = 254 nm) and analyze breakdown products via LC-MS, identifying quinone intermediates from phenolic oxidation .
- Biodegradation : Incubate with soil microbiota and monitor metabolite formation (e.g., demethylated derivatives) using GC-MS .
- Ecotoxicity : Assess acute toxicity in Daphnia magna or algae, comparing to regulatory thresholds (e.g., EC₅₀ values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
